molecular formula C14H19NO2 B13592657 3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol

3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol

Cat. No.: B13592657
M. Wt: 233.31 g/mol
InChI Key: LTXOMEIRMLMHSP-UHFFFAOYSA-N
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Description

3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol is a chemical compound that features a unique structure combining a dihydrobenzofuran moiety with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl chains .

Mechanism of Action

The mechanism of action of 3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in inflammatory processes, leading to its observed biological effects . Detailed studies on its binding affinity and interaction with these targets are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol is unique due to the combination of the dihydrobenzofuran and pyrrolidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

3-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-ol

InChI

InChI=1S/C14H19NO2/c16-14(6-7-15-10-14)5-3-11-1-2-13-12(9-11)4-8-17-13/h1-2,9,15-16H,3-8,10H2

InChI Key

LTXOMEIRMLMHSP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CCC3(CCNC3)O

Origin of Product

United States

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